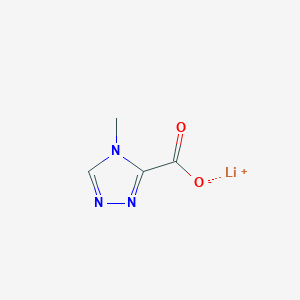

Lithium;4-Methyl-1,2,4-triazol-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

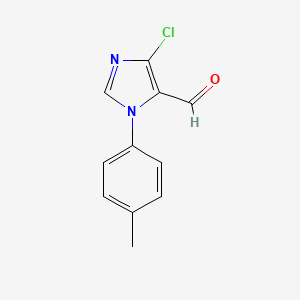

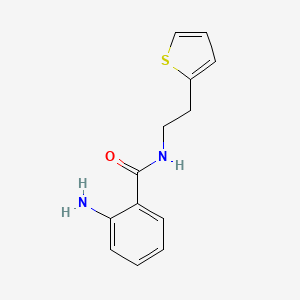

Lithium;4-methyl-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C4H4LiN3O2 and its molecular weight is 133.04. The purity is usually 95%.

BenchChem offers high-quality Lithium;4-methyl-1,2,4-triazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;4-methyl-1,2,4-triazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

1,2,4-Triazole nehmen an verschiedenen organischen Reaktionen teil. Forscher haben verschiedene synthetische Methoden für ihre Herstellung entwickelt. Einige bemerkenswerte Ansätze umfassen:

- Click-Chemie: Der beliebte Ansatz der Click-Chemie ermöglicht die effiziente Synthese von 1,2,3-Triazolen. Er beinhaltet die Huisgen-Cycloadditionsreaktion zwischen einem Azid und einem Alkin, wobei der Triazolring gebildet wird .

- Enamin-vermittelte Reaktionen: L-Prolin-katalysierte enamin-vermittelte [3 + 2]-Cycloadditionsreaktionen führen zur Bildung von 1,2,3-Triazolen .

- Regioselektive Synthese: Organokatalytische Enamin-Azid-Reaktionen ermöglichen die regioselektive Synthese von 1,4,5-trisubstituierten 1,2,3-Triazolen .

Fluoreszenz-Bildgebung

1,2,4-Triazole können mit Fluorophoren modifiziert werden, wodurch sie als fluoreszierende Sonden eingesetzt werden können. Forscher verwenden sie für die Zellbildgebung und die Verfolgung biologischer Prozesse.

Zusammenfassend lässt sich sagen, dass die Verbindung “Lithium;4-Methyl-1,2,4-triazol-3-carboxylat” vielversprechend in diesen verschiedenen Bereichen ist und daher ein interessantes Thema für weitere Forschung und Entwicklung darstellt . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, sich zu melden!

Wirkmechanismus

Target of Action

Lithium;4-methyl-1,2,4-triazole-3-carboxylate, also known as lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate, is a compound that primarily targets the anode and cathode in lithium metal batteries . The compound forms solid electrolyte interfaces to protect both the anode and cathode .

Mode of Action

The lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate interacts with its targets, the anode and cathode, by forming solid electrolyte interfaces . This compound also serves as a Lewis base, removing HF from the electrolyte to prevent the electrolyte from deteriorating .

Biochemical Pathways

The lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate affects the biochemical pathways involved in the operation of lithium metal batteries . By forming solid electrolyte interfaces and removing HF from the electrolyte, this compound improves the electrochemical performance of the batteries .

Pharmacokinetics

It is known that the compound is added into lithium metal batteries as an electrolyte additive . This addition leads to the formation of solid electrolyte interfaces, which protect both the anode and cathode . The compound also serves as a Lewis base, removing HF from the electrolyte to prevent the electrolyte from deteriorating .

Result of Action

The molecular and cellular effects of the action of lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate include the formation of solid electrolyte interfaces that protect both the anode and cathode . The compound also removes HF from the electrolyte, preventing the electrolyte from deteriorating . These actions result in improved electrochemical performance of lithium metal batteries .

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium(1+) ion 4-methyl-4H-1,2,4-triazole-3-carboxylate. For instance, the temperature and voltage conditions under which lithium metal batteries operate can affect the performance of this compound . .

Safety and Hazards

The safety and hazards associated with Methyl-1H-1,2,4-triazole-3-carboxylate include eye irritation, skin irritation, and specific target organ toxicity - single exposure . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Biochemische Analyse

Biochemical Properties

Lithium;4-methyl-1,2,4-triazole-3-carboxylate is known to interact with various enzymes, proteins, and other biomolecules. It has been found to serve as a Lewis base, aiding in the removal of HF from the electrolyte, thereby preventing the electrolyte from deteriorating . This interaction highlights the role of the compound in biochemical reactions.

Cellular Effects

The effects of Lithium;4-methyl-1,2,4-triazole-3-carboxylate on cells are significant. It has been found to lead to the formation of solid electrolyte interfaces, protecting both the anode and cathode in lithium metal batteries . This suggests that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Lithium;4-methyl-1,2,4-triazole-3-carboxylate exerts its effects through various mechanisms. It is known to form solid electrolyte interfaces, serving as a Lewis base . This indicates that the compound may have binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time, the effects of Lithium;4-methyl-1,2,4-triazole-3-carboxylate in laboratory settings have been observed to change. The compound has been found to be stable and does not degrade easily

Metabolic Pathways

Given its known interactions with various enzymes and proteins, it is likely that the compound is involved in several metabolic pathways .

Transport and Distribution

Given its known biochemical properties, it is likely that the compound interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its known biochemical properties, it is likely that the compound is directed to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

lithium;4-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.Li/c1-7-2-5-6-3(7)4(8)9;/h2H,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQNPSMFSUXWLT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C=NN=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

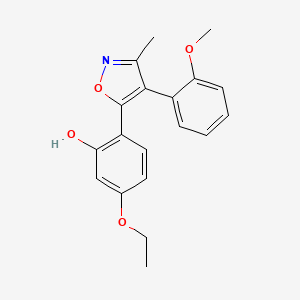

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)

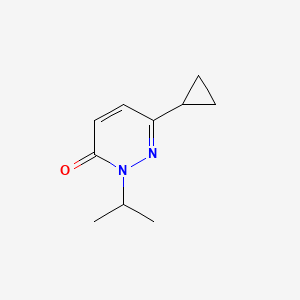

![2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2511090.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2511103.png)

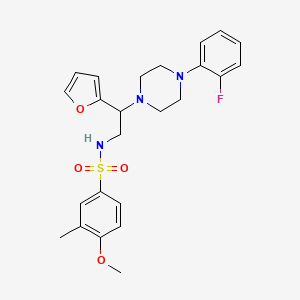

![2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2511109.png)